molecular formula C16H10ClNO2 B6391772 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% CAS No. 1262006-82-5

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95%

Cat. No. B6391772
CAS RN: 1262006-82-5
M. Wt: 283.71 g/mol
InChI Key: NZFOUDHNWJWRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid (2C5NIA) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a white crystalline solid with a melting point of around 200°C and a boiling point of around 400°C. 2C5NIA is a member of the family of isonicotinic acids, which are compounds containing both a carboxylic acid group and an isonicotinamide group. This compound has been studied for its potential use in a variety of applications, including its use as a catalyst in organic synthesis, as an antifungal agent, and as an antioxidant.

Scientific Research Applications

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied extensively in the scientific community due to its unique properties and potential applications. It has been studied as a potential catalyst in organic synthesis, as an antifungal agent, and as an antioxidant. In addition, 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been investigated for its potential use in the treatment of certain types of cancer, as well as for its potential use as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% is not yet fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to the inhibition of certain biochemical processes. In particular, it is believed that 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% may inhibit the activity of certain enzymes involved in the synthesis of DNA, as well as certain enzymes involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential anti-inflammatory and antioxidant effects. In addition, 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied for its potential ability to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments has a number of advantages. For example, it is a relatively stable compound and is relatively easy to synthesize. In addition, it is a relatively low-cost compound, making it an attractive option for laboratory experiments. On the other hand, there are certain limitations associated with the use of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments. For example, it is a relatively toxic compound and should be handled with caution. In addition, the exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% is not yet fully understood, making it difficult to predict the exact effects of the compound in certain laboratory experiments.

Future Directions

The potential future directions for 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% are numerous. For example, it could be further studied for its potential use as a catalyst in organic synthesis, as an antifungal agent, and as an antioxidant. In addition, further research could be conducted to investigate the exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95%, as well as its potential use in the treatment of certain types of cancer. Furthermore, further research could be conducted to investigate the potential toxicity of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% and to determine the most effective ways to handle and store the compound.

Synthesis Methods

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% can be synthesized by a variety of methods, including the condensation of naphthalene-1-carbaldehyde and isonicotinic acid in the presence of an acid catalyst. This reaction produces a white crystalline solid, which can then be purified by recrystallization and chromatographic techniques. Other methods of synthesis include the reaction of naphthalene-1-carboxylic acid with isonicotinic acid in the presence of an acid catalyst, and the reaction of naphthalene-1-carboxylic acid with 2-chloro-5-bromoisonicotinic acid in the presence of an acid catalyst.

properties

IUPAC Name

2-chloro-5-naphthalen-1-ylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFOUDHNWJWRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.